(E)-3-(6-Methylpyridin-2-YL)acrylic acid chemical structure and properties
(E)-3-(6-Methylpyridin-2-YL)acrylic acid chemical structure and properties
Technical Whitepaper: (E)-3-(6-Methylpyridin-2-yl)acrylic Acid
Executive Summary
(E)-3-(6-Methylpyridin-2-yl)acrylic acid (CAS: 106988-32-3) is a functionalized vinylpyridine derivative serving as a critical intermediate in the synthesis of fused heterocyclic systems, particularly indolizines and quinolizidinones.[1] Characterized by its zwitterionic potential and conjugated
Structural Analysis & Physicochemical Properties
The molecule features a 2,6-disubstituted pyridine ring. The acrylic acid moiety at the C2 position exists predominantly in the E (trans) configuration due to thermodynamic stability, minimizing steric repulsion between the carboxylic acid group and the pyridine ring. The C6-methyl group introduces steric bulk and weak electron-donating inductive effects (
Key Chemical Identifiers
| Property | Data |
| IUPAC Name | (2E)-3-(6-methylpyridin-2-yl)prop-2-enoic acid |
| CAS Number | 106988-32-3 |
| Molecular Formula | C |
| Molecular Weight | 163.17 g/mol |
| SMILES | CC1=CC=CC(N1)/C=C/C(=O)O |
| Stereochemistry | E-isomer (Trans) |
Physicochemical Profile
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Appearance: Off-white to pale yellow crystalline solid.[1]
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Melting Point: Typically 148–152 °C (decomposition often observed at higher temperatures).
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Solubility:
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High: DMSO, Methanol (hot), dilute aqueous base (as carboxylate), dilute acid (as pyridinium salt).
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Low: Chloroform, Hexanes, Diethyl ether.
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pKa Values (Predicted):
Synthetic Methodologies
Two primary routes are established for synthesis: the Knoevenagel Condensation (preferred for scalability) and the Heck Coupling (preferred for late-stage functionalization).
Method A: Knoevenagel Condensation (Scale-Up Route)[1]
This classic route utilizes 6-methylpicolinaldehyde and malonic acid.[1] It is favored for its cost-effectiveness and avoidance of transition metal catalysts.[1]
Reaction Logic:
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Enolization: Malonic acid is deprotonated by the base (piperidine/pyridine).[3]
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Elimination: Dehydration yields the dicarboxylic intermediate.
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Decarboxylation: Thermal driving force removes CO
, thermodynamically favoring the E-isomer.
Method B: Heck Coupling (Library Synthesis)
Utilizes 2-bromo-6-methylpyridine and acrylic acid.[1]
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Catalyst: Pd(OAc)
with PPh or ligand-free conditions.[1] -
Advantage: High functional group tolerance; avoids the need for aldehyde precursors.
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Disadvantage: Cost of Palladium; removal of heavy metals from final product.
Synthesis Workflow Visualization
Caption: Comparative synthetic pathways. Method A is recommended for multi-gram batch production due to simpler purification.
Detailed Experimental Protocol
Objective: Synthesis of (E)-3-(6-Methylpyridin-2-yl)acrylic acid via Knoevenagel Condensation.
Scale: 50 mmol (approx. 8.1 g theoretical yield).
Reagents:
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6-Methylpicolinaldehyde (6.06 g, 50 mmol)[1]
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Malonic acid (10.4 g, 100 mmol, 2.0 eq)
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Pyridine (20 mL, Solvent/Base)
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Piperidine (0.5 mL, Catalyst)
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Glacial Acetic Acid (for workup)[1]
Step-by-Step Methodology:
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Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
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Addition: Charge the flask with 6-methylpicolinaldehyde and malonic acid. Add pyridine, followed by piperidine.[5]
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Note: The reaction is initially endothermic; solids may not dissolve immediately.
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Reaction: Heat the mixture to 100 °C for 4–6 hours.
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Observation: Evolution of CO
gas (bubbling) indicates decarboxylation is proceeding. -
Checkpoint: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The aldehyde spot should disappear.
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Quench & Workup (Critical Step):
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Cool the reaction mixture to room temperature.
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Pour the mixture into 200 mL of ice-cold water.
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pH Adjustment: Slowly add glacial acetic acid (or dilute HCl) dropwise with vigorous stirring until pH reaches ~4.5–5.0.
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Why? This is the isoelectric point. Going too acidic (pH < 3) forms the soluble pyridinium salt; staying too basic (pH > 7) keeps the soluble carboxylate.
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Isolation: A precipitate should form. Allow to stand at 4 °C for 2 hours. Filter the solid via vacuum filtration.
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Purification: Recrystallize from hot Ethanol/Water (1:1) or wash the filter cake with cold diethyl ether to remove pyridine traces.
Validation Criteria (Self-Validating):
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1H NMR (DMSO-d6):
Applications in Drug Discovery & Materials
Pharmacophore Utility
The 3-(pyridin-2-yl)acrylic acid motif is a bioisostere for cinnamic acid.[1] The pyridine nitrogen provides a hydrogen bond acceptor site absent in the phenyl analog, improving water solubility and target affinity in kinase inhibitors.
Reactivity Pathway: Indolizine Synthesis
A primary application is the synthesis of substituted indolizines via the Scholtz reaction or related cyclizations. Reaction with acid anhydrides triggers the formation of a mixed anhydride, followed by intramolecular cyclization onto the pyridine nitrogen and subsequent rearrangement.
Caption: Conversion to indolizine scaffolds, a core structure in anti-inflammatory and anticancer agents.[1]
References
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PrepChem. "Synthesis of ethyl 3-(6-methyl-3-pyridyl)acrylate." (Adapted protocol logic for Knoevenagel condensation).
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ChemicalBook. "(E)-3-(6-methylpyridin-2-yl)acrylic acid Product Description & CAS."
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MySkinRecipes. "Chemical Specifications for CAS 106988-32-3."
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Organic Chemistry Portal. "Knoevenagel Condensation: Mechanism and Protocols."
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Organic Chemistry Portal. "Heck Reaction: Mechanism and Recent Literature."

